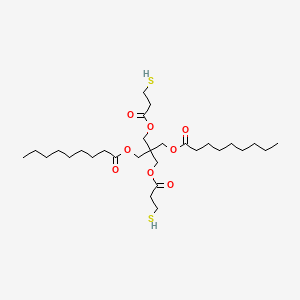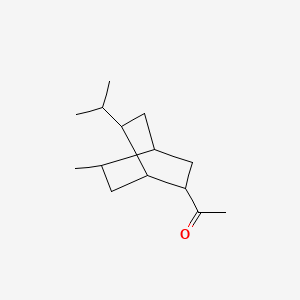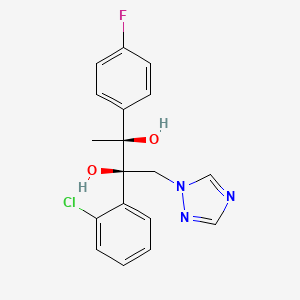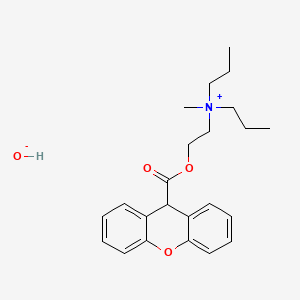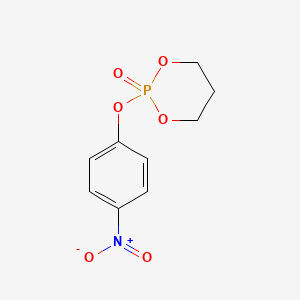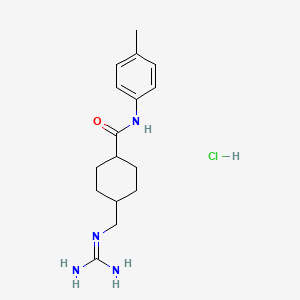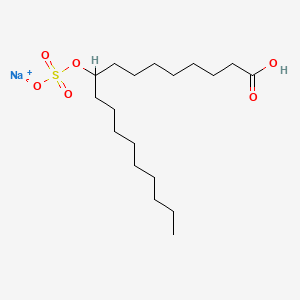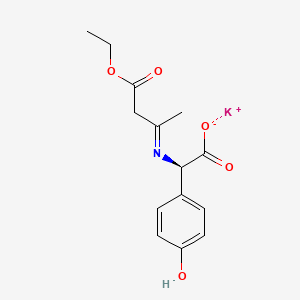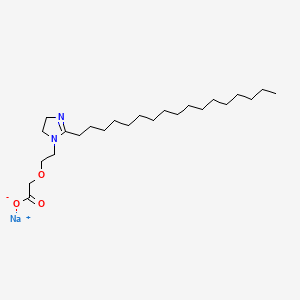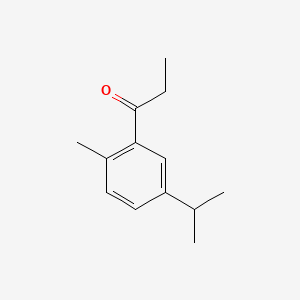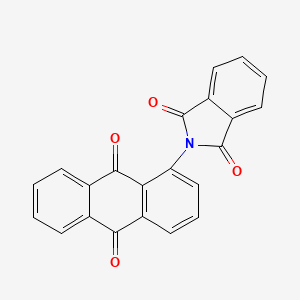
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt is a chemical compound with the molecular formula C18H35NaO6S. It is also known as sodium 9-(sulfooxy)octadecanoate. This compound is a derivative of octadecanoic acid (stearic acid) where a sulfooxy group is attached to the 9th carbon atom, and it is neutralized with a sodium ion. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 9-(sulfooxy)-, monosodium salt typically involves the sulfonation of octadecanoic acid. The process begins with the reaction of octadecanoic acid with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfooxy group at the 9th carbon position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to prevent over-sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The sulfonation reaction is followed by neutralization with sodium hydroxide (NaOH) to form the monosodium salt. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfooxy group, reverting to octadecanoic acid.
Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Octadecanoic acid and its derivatives.
Substitution: Various substituted octadecanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in studies related to lipid metabolism and membrane biology due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cosmetics, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of octadecanoic acid, 9-(sulfooxy)-, monosodium salt involves its interaction with lipid membranes and proteins. The sulfooxy group enhances the compound’s solubility in water, allowing it to interact with hydrophobic regions of lipid bilayers. This interaction can alter membrane fluidity and permeability, affecting various cellular processes. Additionally, the compound can interact with proteins, potentially modifying their structure and function.
Comparison with Similar Compounds
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt can be compared with other similar compounds such as:
Octadecanoic acid (stearic acid): Lacks the sulfooxy group, making it less soluble in water and less effective as a surfactant.
Sodium dodecyl sulfate (SDS): A shorter-chain sulfonated fatty acid with similar surfactant properties but different applications due to its shorter chain length.
Sodium lauryl sulfate (SLS): Another sulfonated fatty acid with a shorter chain, commonly used in detergents and personal care products.
The uniqueness of this compound lies in its longer carbon chain and specific sulfooxy substitution, which confer distinct physical and chemical properties suitable for specialized applications.
Properties
CAS No. |
68331-91-9 |
|---|---|
Molecular Formula |
C18H35NaO6S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
sodium;1-carboxyheptadecan-8-yl sulfate |
InChI |
InChI=1S/C18H36O6S.Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1 |
InChI Key |
LBBMGWMTZMVZCT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


